9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate
Overview
Description
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate: is an organic compound with the molecular formula C18H19NO3 . It is known for its unique structure, which includes a fluorenyl group, a hydroxyethyl group, and a propylcarbamate group. This compound is often used in various chemical and biological research applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate typically involves the following steps:
Starting Materials: Fluorene, chloroformate, ethanolamine, and propylamine.
Reaction Steps:
Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.
Substitution: The fluorenyl group can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Fluorenyl derivatives with different functional groups.
Scientific Research Applications
Chemistry:
- Used as a protecting group in organic synthesis to protect amines during multi-step reactions.
Biology:
- Employed in the synthesis of peptides and proteins, where it serves as a protecting group for amino acids.
Medicine:
- Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate exerts its effects involves the interaction of its functional groups with various molecular targets. The fluorenyl group provides stability and rigidity, while the hydroxyethyl and propylcarbamate groups offer sites for chemical reactions. These interactions can influence the compound’s reactivity and binding affinity to specific targets, such as enzymes or receptors.
Comparison with Similar Compounds
- 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
- 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-ethylcarbamate
- 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-butylcarbamate
Uniqueness:
- The presence of the propyl group in 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate distinguishes it from its methyl, ethyl, and butyl counterparts. This variation can affect the compound’s solubility, reactivity, and overall stability, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-propylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-11-21(12-13-22)20(23)24-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19,22H,2,11-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFMOMMVDZBVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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